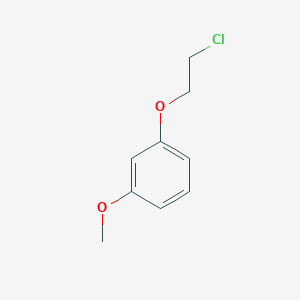

1-(2-Chloroethoxy)-3-methoxybenzene

Description

Historical Context and Evolution of Aryl Ether Synthesis Methodologies

The construction of the aryl ether bond has been a long-standing focus of synthetic organic chemistry. The journey began with classical methods that required harsh conditions. The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a foundational method involving the reaction of an alkoxide with a primary alkyl halide. google.comlibretexts.org While effective for many ethers, its application to aryl ethers is limited.

In the early 20th century, the Ullmann condensation emerged as a key method for forming diaryl ethers, typically by reacting an aryl halide with a phenoxide in the presence of a copper catalyst at high temperatures. libretexts.orgderpharmachemica.comgoogle.com For decades, this remained a primary tool despite its demanding conditions and limited substrate scope.

The late 20th and early 21st centuries witnessed a revolution in this area with the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, was adapted for ether synthesis, allowing for the formation of aryl ethers under much milder conditions with a broader range of substrates and functional group tolerance. google.commasterorganicchemistry.com These modern methods, often employing sophisticated phosphine (B1218219) ligands, represent a significant leap in efficiency and versatility over their historical predecessors. acs.org

Fundamental Principles of Ether Chemistry within Complex Organic Architectures

The ether functional group, characterized by a C-O-C linkage, imparts specific properties to complex molecules. Structurally, the bond angle is bent, similar to water, and the oxygen atom's sp3 hybridization results in a tetrahedral-like geometry. google.commdpi.com This linkage is generally stable and unreactive towards many reagents, making ethers excellent solvents and stable components within larger molecular frameworks. niscpr.res.infrancis-press.com

Despite its general stability, the ether bond is not inert. The oxygen atom's lone pairs of electrons make it a Lewis base and allow for protonation by strong acids. mdpi.com This protonation is the first step in the characteristic reaction of ethers: acidic cleavage. When heated with strong acids like HBr or HI, the C-O bond can be broken to yield an alcohol and an alkyl halide. francis-press.commdpi.comresearchgate.net In the context of complex molecules, the presence of an ether linkage can also influence properties like flexibility, solubility, and thermal stability. google.com In aryl ethers specifically, the lone pair electrons on the oxygen can conjugate with the aromatic ring, influencing the electronic properties of the molecule. mdpi.com

Overview of Research Trajectories for Multifunctional Benzene (B151609) Derivatives

Multifunctional benzene derivatives, or polysubstituted arenes, are compounds where a benzene ring is decorated with several different functional groups. These molecules are ubiquitous and serve as vital structural cores in pharmaceuticals, agrochemicals, and functional materials. google.comgoogleapis.com The specific arrangement and combination of these substituents on the aromatic core directly determine the biological activity or material properties of the compound. google.com

Consequently, a major trajectory in modern chemical research is the development of efficient and flexible strategies for the synthesis of these complex architectures. googleapis.comepo.org Researchers are focused on methods that allow for precise control over the substitution pattern on the benzene ring. chemicalbook.comukzn.ac.za This includes the development of novel catalytic systems and benzannulation reactions (the formation of a benzene ring from acyclic precursors) that can assemble structurally diverse products under mild conditions. google.comgoogleapis.com The ultimate goal is to create a synthetic toolbox that enables the targeted design and construction of multifunctional benzene derivatives with tailored properties for a wide range of applications, from drug discovery to the creation of advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZITZAORZBGNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486090 | |

| Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-31-6 | |

| Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profile of 1 2 Chloroethoxy 3 Methoxybenzene

1-(2-Chloroethoxy)-3-methoxybenzene is a distinct, unsymmetrical aryl ether. Its structure is defined by a benzene (B151609) ring substituted at positions 1, 2, and 3 with a chloroethoxy group and a methoxy (B1213986) group, respectively.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 102877-31-6 | |

| Molecular Formula | C₉H₁₁ClO₂ | |

| Molecular Weight | 186.64 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | 270.8 °C at 760 mmHg | |

| Density | 1.129 g/cm³ |

Synthesis and Reactivity

The synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene typically follows the principles of the Williamson ether synthesis. mdpi.comgoogle.com The most common route involves the reaction of 3-methoxyphenol (B1666288) with a 1,2-dihaloethane, such as 1,2-dichloroethane, under basic conditions. The phenoxide, generated in situ from the phenol (B47542) and a base, acts as a nucleophile, displacing one of the halogen atoms on the haloalkane in an SN2 reaction.

This compound's reactivity is dictated by its functional groups. The chloroethoxy group possesses a reactive C-Cl bond, making it a key site for further modification. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions. For instance, reaction with an amine source can convert the chloro group to an amino group, forming a valuable amine intermediate. This reactivity makes this compound a useful building block in multi-step organic synthesis.

Role in Synthetic Chemistry

Strategies for Aryl Ether Linkage Formation

Classical Ether Synthesis Approaches (e.g., Williamson Ether Synthesis Adaptations)

The Williamson ether synthesis, developed in 1850, remains a fundamental and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgnumberanalytics.com The reaction typically involves the S\N2 reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org For the synthesis of aryl ethers like this compound, this involves the reaction of a phenoxide with an alkyl halide. ucalgary.ca

In the context of synthesizing this compound, one would react 3-methoxyphenoxide with 1,2-dichloroethane. The phenoxide is typically generated in situ by treating 3-methoxyphenol (B1666288) with a base such as sodium hydroxide (B78521) or potassium carbonate. ucalgary.cajk-sci.com The choice of base and solvent is crucial; dipolar aprotic solvents like DMF or DMSO can help minimize side reactions. numberanalytics.comjk-sci.com

Key aspects of the Williamson ether synthesis include:

Reaction Mechanism: The reaction proceeds via an S\N2 mechanism, involving a backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkyl halide. wikipedia.orgmasterorganicchemistry.com

Substrate Scope: The alkylating agent is preferably a primary alkyl halide. wikipedia.org Secondary and tertiary alkyl halides are prone to E2 elimination, especially in the presence of a strong base like an alkoxide. masterorganicchemistry.comlibretexts.org Aryl halides are generally unreactive in Williamson ether synthesis due to the difficulty of S\N2 reactions on sp² hybridized carbons. masterorganicchemistry.com

Conditions: The reaction often requires heating, and the use of a phase-transfer catalyst can sometimes improve the efficiency of the reaction. jk-sci.com

While the Williamson ether synthesis is a robust method, there have been efforts to develop "greener" versions that utilize weaker alkylating agents at high temperatures (around 300°C) to improve industrial feasibility and reduce salt byproducts. wikipedia.orgresearchgate.net

Table 1: Key Features of Williamson Ether Synthesis for Aryl Ethers

| Feature | Description |

| Reactants | Phenoxide (from phenol (B47542) + base) and a primary alkyl halide. |

| Mechanism | S\N2 (Bimolecular Nucleophilic Substitution). wikipedia.orgmasterorganicchemistry.com |

| Alkyl Halide | Primary halides are preferred to avoid elimination side reactions. wikipedia.orglibretexts.org |

| Base | NaOH, KOH, K₂CO₃, NaH, KH. jk-sci.com |

| Solvent | Dipolar aprotic solvents (e.g., DMF, DMSO) are often used. numberanalytics.comjk-sci.com |

| Limitations | Unsuitable for tertiary alkyl halides and unactivated aryl halides. jk-sci.commasterorganicchemistry.com |

Transition Metal-Catalyzed Coupling Reactions for C–O Bond Formation

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C–O bonds in aryl ethers, offering milder conditions and broader substrate scope compared to classical methods.

Dehydrogenative coupling represents an atom-economical approach to aryl ether synthesis, forming the C–O bond through the direct coupling of a C–H bond and an O–H bond, with the only byproduct being hydrogen. sioc-journal.cn This method avoids the need for pre-functionalized starting materials. sioc-journal.cnrsc.org

The cross-coupling of aryl halides with alcohols, often referred to as the Buchwald-Hartwig amination's oxygen-analogue, is a versatile method for aryl ether synthesis. nih.gov This palladium-catalyzed reaction has seen significant development, allowing for the coupling of a wide range of (hetero)aryl halides with primary and secondary alcohols. mit.edunih.gov

For the synthesis of a compound like this compound, this would involve the coupling of 1-bromo-3-methoxybenzene or 1-chloro-3-methoxybenzene with 2-chloroethanol. The choice of ligand is critical for the success of these reactions, with biaryl phosphine (B1218219) ligands often being employed to promote the reductive elimination step and suppress side reactions like β-hydride elimination. nih.govnih.gov

Copper-catalyzed Ullmann condensation is another important method for forming aryl ether bonds, particularly for the synthesis of diaryl ethers. numberanalytics.com Modern adaptations of the Ullmann reaction utilize ligands like N,N-dimethylglycine to facilitate the coupling of aryl iodides with aliphatic alcohols. organic-chemistry.org

Table 2: Comparison of Pd- and Cu-Catalyzed C-O Cross-Coupling

| Catalyst System | Aryl Halide Substrate | Alcohol Substrate | Ligands |

| Palladium | Chlorides, Bromides, Iodides, Triflates. nih.gov | Primary and Secondary Alcohols. mit.edunih.gov | Biaryl phosphines (e.g., tBuBrettPhos). acs.org |

| Copper | Iodides, Bromides. organic-chemistry.org | Aliphatic Alcohols. organic-chemistry.org | N,N-dimethylglycine, Oxalic diamides. organic-chemistry.org |

A more recent and innovative approach involves the functionalization of readily available aryl methyl ethers through the cleavage and subsequent reaction of the C(aryl)–O bond. nih.gov This strategy is particularly interesting as it allows for the use of anisole (B1667542) derivatives as starting materials. nih.gov

Nickel catalysts have been shown to be effective in promoting the cross-coupling of aryl methyl ethers with various nucleophiles. acs.org The mechanism is thought to involve the oxidative addition of the C(aryl)–O bond to a low-valent nickel species. acs.org While still a developing area, this method holds promise for novel synthetic routes to complex aryl ethers. rsc.org Metal-free protocols for the cleavage of the C-OMe bond in activated methoxyarenes have also been developed, proceeding via an S\NAr mechanism. nih.govacs.org

Aromatic Substitution Pathways for Aryl Ether Construction

Nucleophilic aromatic substitution (S\NAr) can be a viable pathway for the synthesis of certain aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. numberanalytics.comresearchgate.net The reaction proceeds through a Meisenheimer complex intermediate. researchgate.net

For an S\NAr reaction to occur, a good leaving group (like a halide) and strong electron-withdrawing groups (such as nitro or cyano) positioned ortho or para to the leaving group are typically required. researchgate.net In the context of this compound, the methoxy (B1213986) group is an activating group, making a direct S\NAr reaction on a halogenated precursor less favorable unless other strongly deactivating groups are present on the ring. However, under specific, mild conditions using a combination of a strong base like potassium tert-butoxide and a solvent like DMF, the synthesis of aryl ethers from unactivated aryl chlorides and alcohols has been achieved, suggesting a charge-transfer mediated process. researchgate.net

Mitsunobu Reaction and Sulfonyl Transfer Mechanistic Variants

The Mitsunobu reaction is a versatile method for the synthesis of esters, phenyl ethers, and thioethers from primary and secondary alcohols. organic-chemistry.org The reaction involves the use of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethylazodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack. organic-chemistry.orgnih.gov This reaction is known for its stereospecificity, proceeding with a clean inversion of the stereocenter at the alcohol carbon. organic-chemistry.org

A key aspect of the Mitsunobu reaction is the requirement for the nucleophile to be acidic enough to protonate the azodicarboxylate reagent, which helps to avoid side reactions. organic-chemistry.org While effective, the Mitsunobu reaction has drawbacks, including poor atom economy and the generation of byproducts that can be difficult to remove. acs.org

As an alternative, sulfonyl transfer reactions have been developed for the formation of aryl ethers. acs.orgnih.gov In this approach, an aryl mesylate reacts with a primary or secondary alcohol under basic conditions. acs.orgnih.gov This method can be particularly advantageous in multi-step syntheses where an aryl mesylate first serves as a protecting group for a phenol and is then activated for ether formation. acs.orgnih.govresearchgate.net

A comparison between the Mitsunobu reaction and the sulfonyl transfer method for the synthesis of various aryl ethers has shown that the yields can vary depending on the specific substrates. For some compounds, the sulfonyl transfer method provides equal or better yields, while for others, the Mitsunobu reaction is more efficient. acs.org

Synthetic Routes to Chloroethyl Ether Moieties

The introduction of a chloroethyl ether group is a key step in the synthesis of this compound. This can be achieved through direct chlorination of the corresponding alcohol or by incorporating the chloroethoxy group as a building block.

The direct conversion of an alcohol to a chloroalkyl ether is a common synthetic strategy. For instance, the reaction of 2-ethoxyethanol (B86334) with thionyl chloride in the presence of a base like pyridine (B92270) can produce 2-chloroethyl ethyl ether in good yields. prepchem.com Similarly, bis(2-chloroethyl) ether can be prepared by reacting diethylene glycol with thionyl chloride. google.com It is important to control the reaction temperature to prevent unwanted side reactions. prepchem.com

The Appel reaction provides another route to chlorination, using a combination of a phosphine and a carbon tetrahalide, which generally leaves ether linkages intact. sciencemadness.org Zinc(II) salts have also been shown to catalyze the reaction between acetals and acid halides to produce haloalkyl ethers in high yields. researchgate.net

An alternative to direct chlorination is the use of building blocks that already contain the chloroethoxy unit. This approach often involves the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. tsijournals.com For example, 3-methoxyphenol can be reacted with 1-bromo-2-chloroethane (B52838) to yield this compound. The choice of base and solvent is critical for the success of this reaction.

Regioselective Synthesis and Isomer Control in Disubstituted Benzenes

Controlling the position of substituents on a benzene (B151609) ring is a fundamental challenge in organic synthesis. For disubstituted benzenes like this compound, achieving the desired meta-substitution pattern requires careful selection of synthetic routes and directing groups.

The directing effects of existing substituents on the aromatic ring play a crucial role in electrophilic aromatic substitution reactions. youtube.com A methoxy group is an ortho-, para-director, while a chloroethoxy group's directing influence is less straightforward. To achieve meta-substitution, multi-step strategies are often employed. youtube.com One such strategy involves the use of a meta-directing group that can later be converted into the desired substituent. youtube.com

Directed ortho-metalation, followed by subsequent reactions, can also be a powerful tool for achieving specific substitution patterns that might not be accessible through classical electrophilic substitution. acs.orgmit.edu For 1,3-disubstituted benzenes, regioselective formylation can be achieved via in situ lithiation, primarily at the 2-position. fao.org

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry increasingly focuses on developing more efficient and environmentally friendly methods. These approaches aim to reduce reaction times, minimize waste, and use less hazardous reagents.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. tsijournals.comorgchemres.orgorganic-chemistry.org The Williamson ether synthesis, a cornerstone for preparing ethers, can be significantly accelerated under microwave irradiation. orgchemres.orgresearchgate.netscispace.com This technique has been successfully applied to the synthesis of various alkyl aryl ethers, sometimes under solvent-free conditions using a solid base like potassium carbonate. orgchemres.orgresearchgate.netscispace.com

Microwave-assisted protocols offer a greener alternative by reducing energy consumption and often allowing for the use of less solvent. organic-chemistry.org Studies have shown that a range of aryl ethers can be synthesized in high yields in just a few minutes using this technology. tsijournals.comorganic-chemistry.org

Interactive Data Table: Synthetic Methods

| Reaction Type | Key Reagents | Advantages | Disadvantages | Relevant Sections |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD | Stereospecific inversion of alcohol | Poor atom economy, byproduct removal | 2.1.4 |

| Sulfonyl Transfer | Aryl mesylates, Base | Can use mesylate as protecting/activating group | Yields vary with substrate | 2.1.4 |

| Alcohol Chlorination | Thionyl chloride, Pyridine | Direct conversion of alcohols | Potential for side reactions | 2.2.1 |

| Williamson Ether Synthesis | Alkoxide, Alkyl halide | Versatile for ether formation | Requires strong base | 2.2.2 |

| Microwave-Assisted Synthesis | Varies (e.g., K2CO3) | Rapid reaction times, high yields, green | Requires specialized equipment | 2.4.1 |

Solvent-Free and Green Solvent Methodologies

The development of eco-friendly synthetic routes for aryl ethers, a class of compounds that includes this compound, is a significant focus in green chemistry. These methodologies aim to minimize or eliminate the use of hazardous organic solvents, reduce waste, and often lead to milder reaction conditions and simplified workup procedures. While specific green synthetic protocols for this compound are not extensively documented in publicly available research, the principles and techniques are well-established for structurally related aryl ethers. These methods include phase-transfer catalysis, reactions in aqueous media, and the use of alternative energy sources like microwave and ultrasound irradiation.

Phase-Transfer Catalysis (PTC) in Etherification

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. organic-chemistry.orgjetir.org This is particularly relevant for the Williamson ether synthesis, a common method for preparing aryl ethers, which involves the reaction of a phenoxide with an alkyl halide. PTC enables the use of water as a solvent, thereby reducing the reliance on volatile and often toxic organic solvents. jetir.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anionic nucleophile (phenoxide) from the aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs. usv.roresearchgate.netcrdeepjournal.org

Key advantages of PTC in the synthesis of aryl ethers include:

Elimination of the need for anhydrous solvents. jetir.org

Use of safer and less expensive bases like sodium hydroxide.

Milder reaction conditions and often faster reaction rates. researchgate.net

Simplified workup procedures.

One notable solvent-free approach involves the use of polyethylene (B3416737) glycol (PEG) as a phase-transfer catalyst. For instance, the etherification of various phenols with alkyl halides or dimethyl sulfate (B86663) has been achieved in excellent yields (above 86%) under solvent-free conditions using PEG400 as the catalyst. researchgate.net

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has gained prominence in green organic synthesis. eurekaselect.comrsc.org These techniques can dramatically reduce reaction times, increase yields, and enhance the selectivity of reactions.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This often results in significantly accelerated reaction rates compared to conventional heating. rsc.org Solvent-free microwave-assisted synthesis is particularly attractive from a green chemistry perspective. researchgate.netresearchgate.netarkat-usa.orgresearchgate.net For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved in excellent yields (86-99%) and short reaction times (5-10 minutes) under solvent-free, microwave-assisted conditions. mdpi.com While not specific to this compound, this demonstrates the potential of applying this technology to related syntheses.

Ultrasound-assisted synthesis , or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. nih.govnih.gov This can lead to a significant rate increase in reactions like the Mitsunobu reaction for synthesizing sterically hindered aryl ethers. organic-chemistry.org The synthesis of various organic compounds, including sulfonamides, has been successfully carried out with high yields using ultrasound assistance. researchgate.net

Ionic Liquids and Other Green Solvents

Ionic liquids (ILs) are salts with low melting points that are often considered "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability. rsc.orgresearchgate.net They can act as both solvents and catalysts in organic reactions. rsc.org The synthesis of 1,2,3-trimethoxybenzene, a related methoxybenzene derivative, has been reported with a high yield (92.60%) using an ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), as a catalyst with dimethyl carbonate as an environmentally benign methylating agent. researchgate.net This approach avoids the use of toxic and volatile organic solvents. Furthermore, ionic liquids have been effectively used in microwave-assisted and ultrasound-assisted syntheses of various heterocyclic compounds, showcasing their versatility in green chemistry. researchgate.neteurekaselect.commdpi.com

Water is the most desirable green solvent, and methodologies are being developed to perform organic reactions, including aryl ether synthesis, in aqueous media. Metal-free arylation of alcohols and phenols using diaryliodonium salts has been successfully demonstrated in water at mild temperatures, offering an environmentally friendly alternative to traditional methods. organic-chemistry.org

Research Findings on Green Synthesis of Related Aryl Ethers

The following table summarizes key findings from research on the green synthesis of aryl ethers and related compounds, highlighting the methodologies that could be adapted for the synthesis of this compound.

| Methodology | Reactants/Substrates | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Solvent-Free Etherification | Phenols and alkyl halides/dimethyl sulfate | PEG400 | Solvent-Free | >86% | researchgate.net |

| Microwave-Assisted Synthesis | N-phenyl-o-phenylenediamine and benzaldehyde | Er(OTf)3 | Solvent-Free | 86-99% | mdpi.com |

| Ultrasound-Assisted Mitsunobu Reaction | Sterically hindered phenols and alcohols | - | - | Vast rate increase | organic-chemistry.org |

| Ionic Liquid Catalyzed Methylation | Pyrogallic acid and dimethyl carbonate | [Bmim]Br | - | 92.60% | researchgate.net |

| Metal-Free Arylation in Water | Phenols and diaryliodonium salts | NaOH | Water | Good to excellent | organic-chemistry.org |

Nucleophilic Substitution Reactions at the Chloroethoxy Moiety

Nucleophilic substitution reactions involving the replacement of the chlorine atom in this compound are pivotal for creating new chemical bonds and synthesizing a variety of derivatives. The specific pathway of these reactions, whether through a concerted or stepwise mechanism, is influenced by several factors that will be explored in the following subsections.

Theoretical Frameworks for Nucleophilic Substitution at sp3-Hybridized Carbon

Nucleophilic substitution reactions at an sp3-hybridized carbon, such as the one bearing the chlorine atom in this compound, are primarily explained by two competing mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). quora.comucsb.edu

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.com This "backside attack" leads to an inversion of stereochemistry at the reaction center. libretexts.org The transition state in an SN2 reaction involves a pentacoordinate carbon atom. masterorganicchemistry.com

In contrast, the SN1 mechanism is a two-step process. youtube.com The first and rate-determining step is the ionization of the substrate to form a carbocation intermediate. youtube.com In the second step, the nucleophile attacks the planar carbocation, which can occur from either face, leading to a mixture of retention and inversion of configuration, often resulting in racemization. masterorganicchemistry.com

The structure of the alkyl halide plays a crucial role in determining the operative mechanism. Primary halides, like the chloroethoxy group in this compound, generally favor the SN2 pathway due to lower steric hindrance. masterorganicchemistry.com Tertiary halides, on the other hand, tend to react via the SN1 mechanism because they can form more stable carbocations. khanacademy.org

Kinetic Studies and Rate Law Determination for Displacement Reactions

The kinetics of a nucleophilic substitution reaction provide strong evidence for the underlying mechanism. The rate law, an equation that relates the reaction rate to the concentrations of reactants, is a key diagnostic tool.

For an SN2 reaction , the rate-determining step involves the collision of two species: the substrate (this compound) and the nucleophile. libretexts.org Therefore, the reaction is bimolecular and follows second-order kinetics. youtube.com The rate law is expressed as:

Rate = k[Substrate][Nucleophile] quora.com

This means that doubling the concentration of either the substrate or the nucleophile will double the reaction rate. masterorganicchemistry.com

For an SN1 reaction , the rate-determining step is the unimolecular ionization of the substrate to form a carbocation. youtube.com The nucleophile is not involved in this slow step. youtube.com Consequently, the reaction follows first-order kinetics, and the rate law is:

Rate = k[Substrate] quora.com

In this case, the reaction rate is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration. youtube.com

| Mechanism | Molecularity of Rate-Determining Step | Overall Reaction Order | Rate Law |

|---|---|---|---|

| SN1 | Unimolecular | First | Rate = k[Substrate] |

| SN2 | Bimolecular | Second | Rate = k[Substrate][Nucleophile] |

Elucidation of Concerted (SN2) versus Stepwise (SN1) Mechanisms

Distinguishing between the concerted SN2 and stepwise SN1 mechanisms for the nucleophilic substitution of this compound involves considering several key factors.

Substrate Structure: The substrate is a primary alkyl chloride. Primary halides strongly favor the SN2 mechanism because of the relatively low steric hindrance around the electrophilic carbon, allowing for backside attack by the nucleophile. masterorganicchemistry.com The formation of a primary carbocation, which would be required for an SN1 pathway, is highly unfavorable. khanacademy.org

Nucleophile: The strength of the nucleophile is a critical determinant. Strong nucleophiles favor the SN2 mechanism as they actively participate in the rate-determining step. quora.com Weak nucleophiles, such as water or alcohols, are more likely to participate in SN1 reactions, where they wait for the formation of a carbocation. khanacademy.org

Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents (e.g., acetone, DMSO) are known to accelerate SN2 reactions. quora.com Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate in an SN1 reaction through solvation. khanacademy.org

Stereochemistry: If the reaction were to be carried out on a chiral analogue of this compound, the stereochemical outcome would be a definitive indicator. An SN2 reaction would proceed with complete inversion of configuration. masterorganicchemistry.comlibretexts.org An SN1 reaction would result in a racemic or near-racemic mixture of products. masterorganicchemistry.com

Given that this compound is a primary halide, it is highly probable that its nucleophilic substitution reactions proceed via a concerted SN2 mechanism .

Role of the Adjacent Oxygen Heteroatom on Carbon Electrophilicity

The presence of the ether oxygen atom adjacent to the reaction center in this compound has a significant influence on the electrophilicity of the carbon atom bonded to the chlorine. This influence is a combination of two opposing electronic effects:

Inductive Effect (-I): Oxygen is a highly electronegative atom. Through the sigma bonds, it withdraws electron density from the adjacent carbon atoms. This inductive effect makes the carbon atom attached to the chlorine more electron-deficient and therefore more electrophilic, which can enhance its reactivity towards nucleophiles.

Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized through resonance. However, in the case of the ether oxygen in the chloroethoxy group, this resonance effect is not as pronounced as it would be if it were directly attached to a pi system. While some intramolecular assistance from the oxygen lone pair is possible, it is generally the inductive effect that dominates in simple alkyl ethers, increasing the reactivity of adjacent C-H bonds towards oxidation, for example. researchgate.net

The interplay of these effects can be complex. In some cases, the adjacent oxygen can stabilize a developing positive charge in a transition state, potentially accelerating the reaction. For instance, in reactions of α-halo ketones, the adjacent carbonyl group can significantly increase the rate of nucleophilic substitution. researchgate.net While not a ketone, the ether oxygen in this compound is expected to primarily increase the electrophilicity of the carbon center through its inductive electron withdrawal, making it more susceptible to nucleophilic attack.

Stereochemical Outcomes and Stereoconvergence in Nucleophilic Attack

The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of the reaction mechanism.

SN2 Mechanism: As established, reactions of this compound are expected to proceed via an SN2 pathway. A hallmark of the SN2 mechanism is the inversion of configuration at the stereocenter. masterorganicchemistry.comembibe.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). libretexts.org If the starting material were a single enantiomer of a chiral analogue, the product would be the corresponding single enantiomer with the opposite configuration. libretexts.org

SN1 Mechanism: In a hypothetical SN1 reaction, the departure of the leaving group would lead to a planar carbocation intermediate. quora.com The nucleophile could then attack this intermediate from either face with equal probability, leading to a mixture of retention and inversion of configuration. masterorganicchemistry.com This would result in a racemic product, meaning a 50:50 mixture of the two enantiomers.

Stereoconvergence refers to a situation where different stereoisomers of a starting material react to form the same stereoisomer of the product. In the context of nucleophilic substitution on this compound, which is achiral, this concept is not directly applicable. However, if one were to start with a racemic mixture of a chiral analogue and the reaction proceeded through a mechanism that funnels both enantiomers to a single product stereoisomer, that would be an example of stereoconvergence. This is often achieved through the use of chiral catalysts.

Transition Metal Catalysis in Nucleophilic Substitution

While traditional nucleophilic substitution reactions of alkyl halides are well-established, transition metal catalysis can offer alternative pathways and enhanced reactivity. For compounds like this compound, transition metal catalysts, particularly those based on palladium, can facilitate cross-coupling reactions. nih.gov

In such reactions, the mechanism often involves a catalytic cycle that includes:

Oxidative Addition: The transition metal catalyst (e.g., a Pd(0) complex) inserts into the carbon-chlorine bond of this compound to form an organometallic intermediate.

Transmetalation (for certain coupling partners) or Nucleophilic Attack: The nucleophile interacts with the metal center, leading to the displacement of the halide.

Reductive Elimination: The new carbon-nucleophile bond is formed, and the catalyst is regenerated in its active state, ready to start another cycle.

These catalyzed reactions can enable the use of a broader range of nucleophiles, including those that are typically poor nucleophiles in traditional SN2 reactions. nih.gov They can also proceed under milder reaction conditions. The specific ligands on the metal center play a crucial role in the efficiency and selectivity of the catalytic process.

Reaction Pathways Involving the Methoxybenzene Core

The reactivity of the methoxybenzene core in this compound is a crucial aspect of its chemical behavior. This section delves into the mechanistic details of key transformations, focusing on electrophilic aromatic substitution and the activation of the carbon-oxygen bond.

Electrophilic Aromatic Substitution (EAS) on 1,3-Disubstituted Benzene Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The presence of two substituents on the benzene ring, as in this compound, introduces complexities in predicting the site of electrophilic attack. The directing effects of both the methoxy and chloroethoxy groups, as well as their interplay, determine the regioselectivity of the reaction.

In electrophilic aromatic substitution, the substituents already present on the benzene ring dictate the position of the incoming electrophile. pressbooks.pub These directing effects are a consequence of the electronic properties of the substituents. uomustansiriyah.edu.iq

The methoxy group (-OCH3) is a strongly activating substituent and an ortho, para-director. libretexts.orgorganicchemistrytutor.com This is due to its ability to donate electron density to the benzene ring through resonance, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.orgyoutube.com This donation of electrons is most effective at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile. organicchemistrytutor.comyoutube.com

When multiple substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. libretexts.org In the case of this compound, both the methoxy and the chloroethoxy groups are ortho, para-directors. Since they are in a meta position relative to each other, their directing effects are additive. libretexts.org

Specifically, the methoxy group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The chloroethoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6. Therefore, the positions most activated towards electrophilic attack are positions 2, 4, and 6. However, steric hindrance can play a significant role. masterorganicchemistry.com The position between the two substituents (position 2) is sterically hindered, making positions 4 and 6 the most likely sites for substitution. lookchem.comfao.org

Recent studies using Molecular Electron Density Theory (MEDT) on deactivated benzene systems have shown that while a deactivating group slows down the reaction, its influence on regioselectivity is due to a slight polarization of the ring's electron density and weak steric repulsions, rather than just the stability of resonance structures. rsc.org Although the substituents in this compound are generally activating, this highlights the nuanced interplay of electronic and steric factors in determining the final product distribution.

C-O Bond Activation and Cleavage Mechanisms of Aryl Ethers

The cleavage of the C-O bond in aryl ethers is a challenging but synthetically valuable transformation. nih.govresearchgate.net Aryl methyl ethers, in particular, are known for their high bond dissociation energy, making their cleavage difficult. rsc.org

Transition metal catalysis, particularly with nickel and ruthenium, has emerged as a powerful tool for C-O bond activation. nih.govacs.orgrecercat.cat Ruthenium-catalyzed reactions have shown promise for the cleavage of the robust C(aryl)-O bond. nih.gov

One proposed mechanism for ruthenium-catalyzed C-O bond cleavage involves a tandem dehydrogenation/reductive ether cleavage pathway. nih.gov This process is redox-neutral and can proceed via an organometallic C-O activation. nih.gov For aryl methyl ethers, a mild Ru(0)-catalyzed cleavage of the C(aryl)-O bond has been reported, facilitated by an imine auxiliary. rsc.org This approach allows for the cross-coupling of anisoles with organoboranes under mild conditions. rsc.org Computational and experimental studies on related systems suggest that the reaction can proceed through a ruthenium(II) monohydride-mediated activation. nih.govowlstown.net

A general mechanism for such transformations can be envisioned as follows:

Oxidative addition of the aryl ether to a low-valent metal center.

Subsequent steps which can include reaction with a coupling partner.

Reductive elimination to yield the final product and regenerate the catalyst.

The specific details of the mechanism, including the nature of the active catalytic species and the elementary steps, are areas of ongoing research. nih.gov

The bond dissociation energy (BDE) is the energy required for the homolytic cleavage of a bond. acs.orglibretexts.org The C(aryl)-OCH3 bond in anisole derivatives is particularly strong, presenting a significant thermodynamic barrier to cleavage. rsc.org The high dissociation energy of this bond is a key reason why harsh conditions are often required for the cleavage of aryl methyl ethers. unacademy.com

The cleavage of C-O bonds can also be studied through dissociative electron attachment, which has revealed selectivity in the fragmentation of asymmetric ethers. rsc.org In traditional chemical reactions, the reaction of dialkyl ethers with hydrogen halides (HX) proceeds via protonation of the ether oxygen, followed by nucleophilic attack. unacademy.com For alkyl aryl ethers, the cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is more stable. unacademy.com

The development of catalytic systems that can overcome the high bond dissociation energy of aryl methyl ethers under mild conditions is a significant area of research, with implications for the functionalization of complex molecules. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical structure can be obtained. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assemble the complete structural puzzle.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. In this compound, the aromatic and aliphatic regions of the spectrum offer clear insights into the molecular structure.

The aromatic region is expected to show signals for the four protons on the benzene ring. The proton at the C2 position, being ortho to both the methoxy and chloroethoxy groups, would appear as a triplet. The protons at C4 and C6, being ortho and para to the electron-donating methoxy group and meta to the chloroethoxy group, are expected to be shielded and would likely appear as a multiplet. The proton at C5, situated between two hydrogen atoms, would also present as a triplet.

The aliphatic region will display signals corresponding to the methoxy and chloroethoxy groups. The methoxy group protons will appear as a sharp singlet. The two methylene (B1212753) groups of the chloroethoxy moiety (-OCH₂CH₂Cl) will appear as two distinct triplets, due to coupling with each other. The methylene group attached to the oxygen (OCH₂) will be deshielded to a greater extent than the methylene group attached to the chlorine (CH₂Cl).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 6.5 - 6.6 | t | 2.2 |

| H-4 | 6.5 - 6.6 | m | - |

| H-5 | 7.1 - 7.2 | t | 8.2 |

| H-6 | 6.5 - 6.6 | m | - |

| OCH₃ | 3.7 - 3.8 | s | - |

| OCH₂ | 4.1 - 4.2 | t | 5.5 |

Note: Predicted values are based on the analysis of related structures and standard chemical shift increments.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The aromatic region will show six signals for the benzene ring carbons. The carbons directly attached to the oxygen atoms (C1 and C3) will be significantly deshielded. The remaining four aromatic carbons (C2, C4, C5, and C6) will have chemical shifts in the typical aromatic range.

In the aliphatic region, three signals are expected: one for the methoxy carbon (OCH₃) and two for the carbons of the chloroethoxy group (OCH₂ and CH₂Cl). The carbon attached to the oxygen (OCH₂) will be more deshielded than the carbon attached to the chlorine (CH₂Cl).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 160 - 161 |

| C2 | 101 - 102 |

| C3 | 160 - 161 |

| C4 | 106 - 107 |

| C5 | 130 - 131 |

| C6 | 107 - 108 |

| OCH₃ | 55 - 56 |

| OCH₂ | 68 - 69 |

Note: Predicted values are based on the analysis of related structures and standard chemical shift increments.

Two-dimensional NMR experiments provide correlations between different nuclei, which is crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. iajps.com In the COSY spectrum of this compound, cross-peaks would be expected between the protons of the adjacent methylene groups in the chloroethoxy chain (OCH₂ and CH₂Cl). iajps.com In the aromatic region, correlations would be observed between adjacent protons on the benzene ring, confirming their connectivity. iajps.com For instance, H-5 would show a correlation with H-4 and H-6.

The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. iajps.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For this compound, the HSQC spectrum would show cross-peaks connecting:

The methoxy protons to the OCH₃ carbon.

The OCH₂ protons to the OCH₂ carbon.

The CH₂Cl protons to the CH₂Cl carbon.

Each aromatic proton (H-2, H-4, H-5, and H-6) to its corresponding carbon atom (C-2, C-4, C-5, and C-6).

Correlations from the methoxy protons (OCH₃) to the C3 carbon of the benzene ring.

Correlations from the OCH₂ protons to the C1 carbon of the benzene ring and the CH₂Cl carbon.

Correlations from the CH₂Cl protons to the OCH₂ carbon.

Correlations from the aromatic protons to adjacent and geminal carbons, further confirming the substitution pattern on the benzene ring. For example, the H-2 proton would show correlations to C1, C3, and C4.

By combining the information from these advanced spectroscopic methods, a complete and unambiguous structural determination of this compound can be achieved.

Two-Dimensional (2D) NMR Techniques for Correlational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Ångstroms, regardless of whether they are connected through chemical bonds. nist.govchemicalbook.com This is crucial for confirming the substitution pattern of the benzene ring and the conformation of the flexible ethoxy side chain in this compound.

In a NOESY spectrum, cross-peaks would be expected between the protons of the methoxy group (-OCH₃) and the aromatic proton at the C2 position of the benzene ring. Another key spatial correlation would be observed between the methylene protons of the chloroethoxy group (-OCH₂CH₂Cl) and the aromatic proton at the C4 position. The absence of a NOESY correlation between the methoxy protons and the C4 or C6 protons would further confirm the 1,3-substitution pattern. The expected NOESY correlations are instrumental in distinguishing this isomer from others, such as 1-(2-chloroethoxy)-2-methoxybenzene (B1598700) or 1-(2-chloroethoxy)-4-methoxybenzene.

Table 1: Predicted NOESY Correlations for this compound

| Interacting Protons | Expected NOESY Cross-Peak | Structural Significance |

| Methoxy (-OCH₃) & Aromatic H at C2 | Yes | Confirms proximity and 1,3-substitution. |

| Methoxy (-OCH₃) & Aromatic H at C4 | No | Supports 1,3-substitution over 1,4. |

| Ethoxy (-OCH₂-) & Aromatic H at C2 | Yes | Confirms proximity and substitution pattern. |

| Ethoxy (-OCH₂-) & Aromatic H at C4 | Yes | Confirms proximity and substitution pattern. |

| Ethoxy (-OCH₂-) & Ethoxy (-CH₂Cl) | Yes | Confirms through-space proximity along the side chain. |

Multidimensional NMR for Resolving Complex Spectra

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning all proton (¹H) and carbon (¹³C) signals in the molecule.

COSY: This experiment would reveal the through-bond coupling between the two adjacent methylene groups in the chloroethoxy side chain (-OCH₂-CH₂Cl), showing a clear cross-peak between these two signals. It would also show correlations between the coupled aromatic protons on the benzene ring.

HSQC: This spectrum correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of which proton signal corresponds to which carbon signal for the methoxy group, the two methylene groups, and the aromatic C-H pairs.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show a combination of characteristic peaks for an aromatic ether and an alkyl halide.

Based on data from similar structures like 2,3,4-trichloroanisole (B44127) and other substituted benzenes, the following vibrational modes would be anticipated. nist.govnist.gov

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 2960-2850 | C-H stretch | Methoxy (-OCH₃) and Methylene (-CH₂-) |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic Ring |

| 1250-1200, 1050-1020 | C-O stretch | Aryl-Alkyl Ether |

| 800-600 | C-Cl stretch | Alkyl Halide |

The precise positions of the aromatic C=C stretching and C-H bending peaks can also provide information about the 1,3- (or meta-) substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₉H₁₁ClO₂) is 186 g/mol . Due to the presence of chlorine, the mass spectrum would exhibit a characteristic M+2 isotope peak at m/z 188 with an intensity of approximately one-third that of the molecular ion peak (M+) at m/z 186, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern under Electron Ionization (EI) can be predicted based on the stability of the resulting fragments. Common fragmentation pathways for related chloroethoxy compounds often involve the loss of the chloroethyl group or parts of it. dtic.mil

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment | Formula of Lost Neutral |

| 186/188 | Molecular Ion [M]⁺ | - |

| 139 | [M - CH₂Cl]⁺ | •CH₂Cl |

| 123 | [M - OCH₂CH₂Cl]⁺ | •OCH₂CH₂Cl |

| 109 | [C₇H₉O]⁺ | C₂H₂Cl |

| 91 | Tropylium Ion | C₂H₂ClO |

The base peak would likely correspond to a stable, resonance-stabilized cation, such as the fragment resulting from the cleavage of the ether bond.

For the analysis of this compound within complex mixtures, such as environmental samples or reaction products, hyphenated techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted boiling point of approximately 271°C, this compound is sufficiently volatile and thermally stable for GC analysis. chemsrc.com GC separates the compound from other components in the mixture based on boiling point and polarity, after which the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern. This is a standard method for identifying and quantifying organic compounds in various matrices. dtic.mil

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an alternative for analyzing mixtures, particularly if the sample contains non-volatile or thermally labile compounds. sigmaaldrich.com For this compound, a reverse-phase HPLC method could be employed, separating components based on polarity before they enter the mass spectrometer for detection and identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The chromophore in this compound is the methoxybenzene moiety. Anisole (methoxybenzene) itself typically shows two primary absorption bands. researchgate.netlongdom.orgaatbio.com The presence of the chloroethoxy group is not expected to significantly alter the primary chromophore but may cause minor shifts in the absorption maxima (λ_max).

The expected electronic transitions are:

A strong absorption band (the E2-band) around 220 nm.

A weaker absorption band (the B-band) around 270-280 nm, which is characteristic of the benzene ring. researchgate.net

These absorptions are due to π → π* transitions within the aromatic ring. The lone pair of electrons on the ether oxygen can also participate in n → π* transitions, though these are often weaker and may be obscured by the stronger π → π* bands. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Approximate λ_max (nm) | Type of Transition | Associated Chromophore |

| ~220 nm | π → π* (E2-band) | Substituted Benzene Ring |

| ~275 nm | π → π* (B-band) | Substituted Benzene Ring |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The definitive structural confirmation of this compound is achieved not by a single technique, but by the careful integration of all spectroscopic data.

MS confirms the molecular weight (186/188 amu) and elemental composition (presence of Cl).

IR identifies the key functional groups: aromatic ring, ether linkages, and the C-Cl bond.

UV-Vis confirms the presence of the substituted benzene electronic system.

¹H and ¹³C NMR provide the carbon-hydrogen framework, showing the number and types of protons and carbons.

COSY, HSQC, and HMBC connect this framework, establishing the through-bond connectivity of the entire molecule, including how the methoxy and chloroethoxy groups are attached to the ring.

NOESY provides the final piece of the puzzle by confirming the 1,3-substitution pattern through spatial correlations, distinguishing it from other possible isomers.

Together, these techniques provide a complete and unambiguous picture of the molecule's constitution and conformation, leaving no doubt as to its identity.

Computational Chemistry and Theoretical Investigations

Mechanistic Pathway Elucidation via Computational Methods

Beyond predicting static properties, computational chemistry is a powerful tool for mapping out the entire course of a chemical reaction. By modeling the reaction pathway, researchers can understand the detailed mechanism, including the transient structures that are impossible to observe directly.

A chemical reaction proceeds from reactants to products along a path on a potential energy surface. This path is not always direct and often involves passing through high-energy transition states and forming temporary, semi-stable molecules called intermediates . solubilityofthings.comsciengine.com

Transition State (TS): A transition state is the point of maximum energy along the reaction coordinate. solubilityofthings.com It represents the energy barrier, or activation energy (Ea), that must be overcome for the reaction to occur. solubilityofthings.com A TS is not a stable molecule; it is a fleeting arrangement of atoms where old bonds are in the process of breaking and new bonds are in the process of forming. solubilityofthings.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface.

Intermediate: An intermediate is a molecule that exists in a local energy minimum along the reaction pathway, between two transition states. solubilityofthings.com Unlike a transition state, an intermediate is a real, albeit often short-lived, chemical species that could potentially be isolated under certain conditions.

For 1-(2-Chloroethoxy)-3-methoxybenzene, a likely reaction is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. Computational methods can be used to model this process in detail. For example, in an Sₙ2 reaction with a hydroxide (B78521) ion (OH⁻), chemists would:

Model the reactants (this compound and OH⁻).

Search for the transition state structure, which would feature a partially formed C-OH bond and a partially broken C-Cl bond.

Calculate the energy of this transition state to determine the activation energy of the reaction. A lower activation energy indicates a faster reaction. solubilityofthings.com

Model the final products.

By comparing the energies of different possible pathways and transition states, computational chemists can predict which reaction mechanism is most favorable. This provides invaluable insight into the molecule's reactivity that complements and guides experimental work. sciengine.com

Reaction Coordinate Analysis and Energy Profiles

For a molecule such as this compound, a reaction coordinate diagram could be constructed for various reactions, such as electrophilic aromatic substitution or cleavage of one of the ether linkages. For instance, in an electrophilic aromatic substitution reaction, the reaction coordinate would trace the energy changes as the electrophile approaches the benzene (B151609) ring, forms a high-energy carbocation intermediate (the sigma complex or arenium ion), and finally loses a proton to form the substituted product. chemconnections.org The presence of two different substituents, methoxy (B1213986) and chloroethoxy, at the meta positions means that the energy profiles for substitution at the various ortho and para positions relative to these groups would differ, influencing the product distribution. libretexts.org Computational studies can precisely calculate the energies of the intermediates and transition states for attack at each unique ring position, thus predicting the most likely outcome.

Table 1: Illustrative Energy Profile Data for a Hypothetical Electrophilic Nitration

| Position of Attack | Relative Transition State Energy (kcal/mol) | Relative Intermediate Energy (kcal/mol) |

| C2 (ortho to -OCH3, ortho to -OCH2CH2Cl) | Lowest | Lowest |

| C4 (para to -OCH3) | Low | Low |

| C6 (ortho to -OCH3) | Low | Low |

| C5 (meta to both) | Highest | Highest |

Note: This table is illustrative. Actual values would require specific quantum chemical calculations. The positions are numbered with C1 being the attachment point of the chloroethoxy group.

Computational Studies of Bond Dissociation Enthalpies (BDE)

Bond Dissociation Enthalpy (BDE) is the standard enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase, typically at 298 K. libretexts.orgwikipedia.org It is a direct measure of bond strength. Computational methods, such as Density Functional Theory (DFT), are widely used to calculate BDEs, providing insights into the weakest bonds in a molecule and potential sites of radical-initiated reactions. libretexts.org

For this compound, several key bonds are of interest. The BDE values for the C-O bonds in the methoxy and chloroethoxy groups, the C-Cl bond, and the C-H bonds on the aromatic ring and alkyl chain can be computationally estimated. The strength of the ether C-O bonds is influenced by the nature of the attached groups. The benzylic-type C-O bond is stabilized by resonance with the aromatic ring. libretexts.org The C-Cl bond in the chloroethoxy group is a relatively weak bond, making it a potential site for cleavage.

Table 2: Typical Computationally Derived Bond Dissociation Enthalpies (BDE) for Relevant Bond Types

| Bond | Bond Type | Representative BDE (kcal/mol) |

| Ar-OCH₃ | Aromatic Ether C-O | ~85-90 |

| ArO-CH₃ | Aromatic Ether O-C | ~104 |

| R-CH₂-Cl | Primary Alkyl C-Cl | ~84 |

| Ar-H | Aromatic C-H | ~113 |

Note: These are representative values for similar chemical environments. wikipedia.org Specific BDEs for this compound would require dedicated calculations.

Application of Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics for a small, critical part of a system with the efficiency of molecular mechanics for the larger, less reactive environment. rsc.orgacs.org This approach is particularly valuable for studying reactions in complex environments like solutions or enzyme active sites. nih.govrsc.orgresearchgate.net

For this compound, a QM/MM approach could be used to simulate its behavior in a biological system, for example, if it were a substrate for an enzyme like a cytochrome P450. In such a simulation, the this compound molecule and the immediate residues of the enzyme's active site would be treated with a high-level QM method to accurately model the electronic rearrangements during the reaction (e.g., hydroxylation or ether cleavage). The rest of the protein and surrounding solvent would be treated using a classical MM force field. nih.gov This allows for the inclusion of environmental effects, such as steric constraints and local electric fields from the protein, on the reaction mechanism and energetics, which would be computationally prohibitive with a full QM calculation. acs.org

Substituent Effects on Aromatic Systems: A Theoretical Perspective

Substituents on a benzene ring profoundly influence the ring's reactivity towards electrophilic attack and determine the position (regioselectivity) of the incoming electrophile. msu.eduminia.edu.eg These effects are traditionally explained by a combination of electronic (inductive and resonance) and steric factors. libretexts.orglibretexts.org Activating groups increase the electron density of the ring, making it more nucleophilic and accelerating the reaction, while deactivating groups withdraw electron density, slowing the reaction down. libretexts.orglumenlearning.com

Electronic Effects (Inductive and Resonance) of Methoxy and Chloroethoxy Groups

The electronic influence of a substituent is a combination of two fundamental effects: the inductive effect and the resonance (or mesomeric) effect.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Oxygen and chlorine are more electronegative than carbon, so both the methoxy and chloroethoxy groups exert an electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. libretexts.orgvaia.com

Resonance Effect (R or M): This effect involves the delocalization of lone pair or pi (π) electrons through the conjugated π-system of the aromatic ring. The oxygen atoms in both the methoxy and chloroethoxy groups possess lone pairs that can be delocalized into the ring. stackexchange.comlibretexts.org This constitutes an electron-donating resonance effect (+R), which increases electron density, particularly at the ortho and para positions. vaia.comstackexchange.com

Table 3: Summary of Electronic Effects for Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| Methoxy (-OCH₃) | Electron-withdrawing (-I) | Electron-donating (+R) stackexchange.com | Activating minia.edu.eglibretexts.org | Ortho, Para wikipedia.org |

| Chloroethoxy (-OCH₂CH₂Cl) | Strongly Electron-withdrawing (-I) | Electron-donating (+R) | Weakly Activating / Deactivating | Ortho, Para |

Steric Effects on Molecular Conformation and Preferred Reaction Pathways

Steric effects arise from the spatial arrangement of atoms and the repulsive forces that occur when non-bonded atoms are forced into close proximity. numberanalytics.comnumberanalytics.com The size and shape of substituents can influence the conformation of the molecule and the accessibility of reactive sites. nih.govresearchgate.net

In this compound, both substituents have conformational flexibility due to rotation around the Ar-O and O-C bonds. The chloroethoxy group is significantly bulkier than the methoxy group. This steric bulk can hinder the approach of a reactant, particularly to the ortho positions (C2 and C6). nih.gov For example, in an electrophilic aromatic substitution, while the electronic effects of the methoxy group strongly favor substitution at its ortho and para positions, steric hindrance from the adjacent chloroethoxy group at C1 might disfavor attack at the C2 position. Similarly, the bulk of the chloroethoxy group itself will hinder attack at C2. This can lead to a preference for substitution at the less sterically crowded C4 (para to methoxy) and C6 (ortho to methoxy) positions. Computational modeling can quantify these steric repulsions and help predict the most favorable reaction pathways and product ratios. nih.govnih.gov

Solvent Models in Computational Predictions of Reactivity

The solvent in which a reaction occurs can have a dramatic impact on its rate and outcome by stabilizing or destabilizing reactants, transition states, and products. Computational chemistry accounts for these effects using solvent models, which can be broadly categorized as implicit or explicit. wikipedia.orgprace-ri.eu

Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a characteristic dielectric constant. wikipedia.orgacs.orgtaylorandfrancis.com The solute is placed in a cavity within this dielectric, and the model calculates the electrostatic interaction between the solute and the polarized medium. youtube.com These models are computationally efficient and good at capturing the bulk electrostatic effects of the solvent.

Explicit Models: These models treat individual solvent molecules explicitly, typically using molecular mechanics force fields. wikipedia.orgtaylorandfrancis.com This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for certain reaction mechanisms. researchgate.net However, this method is computationally very demanding due to the large number of atoms involved.

For predicting the reactivity of this compound, the choice of solvent model is critical. For a reaction involving a significant change in charge distribution between the reactant and the transition state, a polar solvent would be expected to have a strong influence. An implicit model could provide a good first approximation of this effect on the energy barrier. If specific interactions, like hydrogen bonding to the ether oxygens, are anticipated to play a key role in the mechanism, an explicit or hybrid QM/MM approach would be necessary for an accurate prediction. acs.org

Synthetic Strategies and Derivatization of this compound

The chemical compound this compound serves as a versatile building block in organic synthesis, offering multiple avenues for molecular elaboration. Its structure, featuring a reactive chloroethoxy group and an activatable methoxybenzene core, allows for a range of synthetic transformations. This article explores the key synthetic applications and derivatization strategies centered on this compound, highlighting its utility in the construction of more complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloroethoxy)-3-methoxybenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of 3-methoxyphenol with 2-chloroethyl chloride under basic conditions (e.g., K₂CO₃ in acetone at reflux) . Alternative routes include Williamson ether synthesis, where steric hindrance from the methoxy group at position 3 requires careful control of temperature (60–80°C) and solvent polarity (e.g., DMF) to minimize side products .

- Key Data : Yields typically range from 65–85%, with impurities like unreacted phenol or over-alkylated derivatives identified via GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural isomers?

- Methodology :

- ¹H NMR : The methoxy group (-OCH₃) at position 3 appears as a singlet (~δ 3.75 ppm), while the 2-chloroethoxy group (-OCH₂CH₂Cl) shows splitting patterns (δ 3.8–4.2 ppm for -CH₂Cl and δ 4.5–4.7 ppm for -OCH₂-) .

- Mass Spec : The molecular ion peak at m/z 186.04 (M⁺) and fragment ions at m/z 151 (loss of Cl) and 121 (loss of OCH₂CH₂Cl) confirm the structure .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

- Methodology : Computational studies (DFT calculations) reveal that the methoxy group at position 3 directs EAS to the para position (C4) due to its strong electron-donating resonance effect. However, steric hindrance from the 2-chloroethoxy group reduces reactivity at C6, favoring C4 substitution .

- Experimental Validation : Nitration studies show >80% para-substituted product (4-nitro derivative), confirmed by HPLC and X-ray crystallography .

Q. How does the chloroethoxy group influence the compound’s stability under acidic/basic conditions?

- Methodology :

- Acidic Conditions (pH < 3) : Hydrolysis of the chloroethoxy group occurs via SN1 mechanisms, forming 3-methoxyphenol and ethylene chlorohydrin. Kinetic studies (HPLC monitoring) show a half-life of 12 hours at pH 2 .

- Basic Conditions (pH > 10) : Elimination reactions dominate, producing 3-methoxyvinylbenzene derivatives. Activation energy (Eₐ) for this pathway is 85 kJ/mol, calculated via Arrhenius plots .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of this compound?

- Methodology : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in THF/water (3:1) to suppress dehalogenation. The methoxy group stabilizes the boronate intermediate, improving cross-coupling efficiency (yields: 70–90%) .

- Contradictions : Some studies report Pd(OAc)₂ with SPhos ligands as superior for sterically hindered substrates, highlighting the need for substrate-specific optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.